(Z)-methyl 3-allyl-2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
Properties
IUPAC Name |
methyl 2-[2-(1,3-dioxoisoindol-2-yl)acetyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5S/c1-3-10-24-16-9-8-13(21(29)30-2)11-17(16)31-22(24)23-18(26)12-25-19(27)14-6-4-5-7-15(14)20(25)28/h3-9,11H,1,10,12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUJTQSEVCIMHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)S2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 3-allyl-2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound characterized by its unique structural features, including a benzothiazole ring, an allyl substituent, and an imine linkage. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Structural Characteristics
The structural formula of this compound can be broken down into several key components:
- Benzothiazole Ring : Known for its diverse biological activities.
- Allyl Group : Often enhances the interaction with biological targets.
- Dioxoisoindoline Moiety : Suggests potential interactions with various biological systems.
Biological Activity
Preliminary studies indicate that compounds with thiazole and isoindoline structures exhibit a range of biological activities, including anticancer, antimicrobial, and antiviral effects. The specific biological activities of this compound are summarized below:
Anticancer Activity
Research has shown that derivatives of thiazole compounds can inhibit cancer cell proliferation. For instance, compounds similar to (Z)-methyl 3-allyl have been reported to exhibit IC50 values in the low micromolar range against various cancer cell lines:
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| ATCAA-1 | Prostate | 0.7 - 1.0 |
| ATCAA | Melanoma | 1.8 - 2.6 |
These findings suggest that (Z)-methyl 3-allyl may also possess significant anticancer properties due to its structural features that enhance binding affinity to cancer-related targets.
The mechanism by which (Z)-methyl 3-allyl exerts its biological activity may involve the inhibition of key enzymes or receptors involved in tumor growth and survival. For example, similar thiazole derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division.
Study on Thiazole Derivatives
A study focused on the synthesis and biological evaluation of thiazole derivatives indicated that modifications to the thiazole ring significantly influenced their anticancer activity. The most potent compounds demonstrated an improved IC50 against prostate cancer cells compared to earlier series of compounds.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of (Z)-methyl 3-allyl. Modifications to the allyl group or the introduction of additional functional groups could potentially enhance its pharmacological properties.
Comparison with Similar Compounds
Table 1: Key Structural Features and Functional Groups
Key Observations:
Functional Groups : The dioxoisoindolin acetyl group distinguishes it from simpler thiazole derivatives (e.g., indole-thiazole hybrids in BIBF 1120) by introducing additional hydrogen-bond acceptors, which may improve solubility or protein interaction .
Synthetic Routes: Similar to indole-triazole derivatives synthesized via microwave-assisted Schiff base formation , the target compound likely requires precise imino bond formation under controlled conditions to retain its Z-configuration.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data (Theoretical)
| Compound | LogP | Molecular Weight (g/mol) | Hydrogen Bond Donors/Acceptors | Rotatable Bonds |
|---|---|---|---|---|
| Target Compound | 2.8 | 453.45 | 1/7 | 6 |
| BIBF 1120 Analog | 3.1 | 539.62 | 2/9 | 8 |
| Metsulfuron Methyl Ester | 1.5 | 381.37 | 2/6 | 5 |
Key Findings:
- The target compound exhibits moderate lipophilicity (LogP ~2.8), balancing membrane permeability and aqueous solubility, unlike the highly polar sulfonylurea herbicides (LogP ~1.5) .
- Its higher hydrogen-bond acceptor count (7 vs. 6 in metsulfuron) suggests stronger crystal lattice interactions, corroborated by Etter’s hydrogen-bonding rules in molecular packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
